



Application Notes and Protocols: Time-Course Analysis of Protein Modulation by JNJ-77242113

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Compound of Interest		
Compound Name:	JNJ-1013	
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Introduction

JNJ-77242113 (also known as icotrokinra or JNJ-2113) is an investigational, first-in-class oral peptide designed to selectively target and block the interleukin-23 (IL-23) receptor.[1] It is not a direct protein degrader; instead, it functions as a competitive antagonist, binding to the IL-23 receptor with high affinity and preventing the downstream signaling cascade that drives inflammation in several immune-mediated diseases, including psoriasis.[1][2][3][4] The IL-23 signaling pathway is a critical driver in the pathogenesis of these diseases, primarily through the activation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines.[2][5]

These application notes provide a detailed framework for conducting a time-course experiment to evaluate the pharmacodynamic effects of JNJ-77242113 on key downstream proteins in the IL-23 signaling pathway. The protocols focus on measuring the time-dependent reduction in the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3) and the secretion of effector cytokines such as IL-17A and IFN-y.

Mechanism of Action: IL-23 Receptor Antagonism

The binding of the IL-23 cytokine to its receptor, a heterodimer of the IL-23R and IL-12Rβ1 subunits, initiates a signaling cascade through the Janus kinase (JAK) family of enzymes, specifically JAK2 and Tyrosine Kinase 2 (TYK2).[5][6][7] This leads to the phosphorylation and

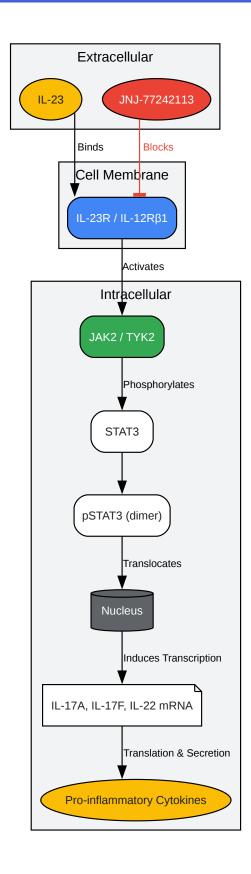


Methodological & Application

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activation of STAT3.[5][6] Phosphorylated STAT3 (pSTAT3) then forms homodimers, translocates to the nucleus, and acts as a transcription factor, inducing the expression of genes for pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22.[5][6][7] JNJ-77242113 competitively binds to the IL-23 receptor, effectively blocking this entire downstream signaling process.[2][4]





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Caption: IL-23 Signaling Pathway and JNJ-77242113 Inhibition.



Experimental Data Summary

The following tables summarize the inhibitory effects of JNJ-77242113 on key components of the IL-23 pathway. This data is compiled from preclinical and clinical studies and serves as a reference for expected outcomes.

Table 1: In Vitro Inhibitory Activity of JNJ-77242113

Parameter	Assay System	IC50 Value	Reference
IL-23-induced pSTAT3	Human PBMCs	5.6 pM	[3][8]
IL-23-induced IFNy	Human NK Cells	18.4 pM	[3][8]
IL-23-induced IFNy	Human Whole Blood (Healthy)	11 pM (median)	[3][4][8]
IL-23-induced IFNy	Human Whole Blood (Psoriasis)	9 pM (median)	[3][8]

Table 2: Time-Course of Pharmacodynamic Biomarker Reduction in Clinical Studies

Biomarker	Study Population	Treatment Dose	Time to Significant Reduction	Reference
Serum hBD-2	Moderate-to- severe psoriasis	All doses	As early as Week 4	[1]
Serum hBD-2	Moderate-to- severe psoriasis	100 mg twice- daily	Beginning by Week 8	[1]

Experimental Protocols

This section details the methodologies for a time-course experiment to assess the impact of JNJ-77242113 on pSTAT3 levels and cytokine secretion.



Protocol 1: Time-Course Analysis of STAT3 Phosphorylation by Western Blot

This protocol describes the treatment of human Peripheral Blood Mononuclear Cells (PBMCs), followed by lysis and analysis of total and phosphorylated STAT3 levels.

1.1. Cell Culture and Treatment

- Cell Preparation: Isolate PBMCs from healthy human donors using standard density gradient centrifugation (e.g., Ficoll-Paque).
- Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed in a 6-well plate at a density of 2 x 10^6 cells/mL.
- Compound Preparation: Prepare a stock solution of JNJ-77242113 in a suitable solvent (e.g., DMSO). Serially dilute the stock to achieve desired final concentrations in cell culture medium. Ensure the final solvent concentration is consistent across all wells (≤ 0.1%).
- Pre-treatment: Add the JNJ-77242113 dilutions or vehicle control to the cells and incubate for 1 hour at 37°C, 5% CO2.
- Stimulation & Time-Course:
 - Stimulate the cells with recombinant human IL-23 (e.g., 20 ng/mL) to induce STAT3 phosphorylation.
 - Establish time points for cell harvesting (e.g., 0, 15, 30, 60, 120 minutes) post-stimulation.
 - Harvest cells at each designated time point by transferring the cell suspension to a microcentrifuge tube.

1.2. Cell Lysis and Protein Quantification

 Lysis: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Wash the cell pellet once with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.



 Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

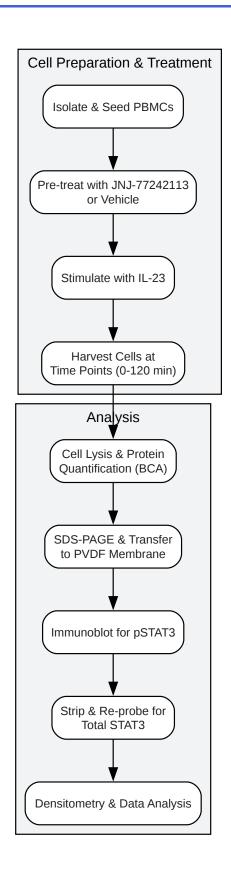
1.3. Western Blotting

- Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.
- SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- · Immunoblotting:
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane overnight at 4°C with a primary antibody specific for pSTAT3 (Tyr705).
 - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
- Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total STAT3, followed by the secondary antibody and detection steps.

1.4. Quantification and Analysis

- Use image analysis software to perform densitometry on the protein bands.
- Calculate the ratio of pSTAT3 to total STAT3 for each time point and treatment condition.
- Plot the pSTAT3/STAT3 ratio against time to visualize the inhibitory effect of JNJ-77242113.





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Caption: Western Blot Workflow for pSTAT3 Time-Course Analysis.



Protocol 2: Time-Course Analysis of Cytokine Secretion by ELISA

This protocol outlines the measurement of secreted IL-17A and IFN-y from cell culture supernatants over a longer time course.

2.1. Cell Culture and Treatment

- Cell Preparation and Seeding: Follow steps 1.1.1 and 1.1.2 as described above.
- Compound Treatment and Stimulation:
 - Add JNJ-77242113 dilutions or vehicle control to the cells.
 - Immediately stimulate the cells with IL-23 (and co-stimulants like IL-2 and IL-18 for IFN-y, if necessary).
- Time-Course Incubation: Incubate the plates at 37°C, 5% CO2. Collect cell culture supernatants at various time points (e.g., 6, 12, 24, 48 hours).
- Supernatant Processing: Centrifuge the collected supernatants to remove any cells or debris. Store at -80°C until analysis.

2.2. ELISA (Enzyme-Linked Immunosorbent Assay)

- Assay Performance: Quantify the concentration of IL-17A and/or IFN-γ in the collected supernatants using commercially available ELISA kits. Follow the manufacturer's instructions precisely.
- Standard Curve: Generate a standard curve using the provided recombinant cytokine standards for each assay.
- Data Analysis:
 - Calculate the concentration of each cytokine in the samples based on the standard curve.
 - Plot the cytokine concentration against time for each treatment condition.



 Compare the cytokine secretion profiles between JNJ-77242113-treated and vehicletreated cells to determine the time-dependent inhibitory effect.

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